molecular formula C8H11N3O2 B2871085 2-Amino-4-isopropylpyrimidine-5-carboxylic acid CAS No. 127958-03-6

2-Amino-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2871085
CAS No.: 127958-03-6
M. Wt: 181.195
InChI Key: SIOOCOUQJSQPNO-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine Research

The systematic study of pyrimidines began in the late 19th century, marked by Édouard Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid. This breakthrough laid the foundation for understanding pyrimidine reactivity, as Grimaux’s work demonstrated the feasibility of constructing the heterocyclic core through condensation reactions. In 1884, Pinner expanded this knowledge by synthesizing pyrimidine derivatives via the reaction of ethyl acetoacetate with amidines, a method now known as the Pinner pyrimidine synthesis. These early efforts revealed the pyrimidine ring’s versatility, enabling substitutions at multiple positions to modulate physicochemical properties.

The 20th century saw pyrimidines transition from laboratory curiosities to biomedically essential molecules. Gabriel and Colman’s 1900 preparation of the parent pyrimidine compound via reduction of 2,4,6-trichloropyrimidine underscored the importance of halogenation and dehalogenation strategies in modifying the core structure. By mid-century, pyrimidine nucleotides such as cytosine, thymine, and uracil were recognized as fundamental components of DNA and RNA, cementing their biological significance.

Significance of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have emerged as critical agents in treating infectious diseases, cancers, and metabolic disorders. For instance, the antifungal pyrimidine sulfonylureas described by Li et al. exhibit MIC~90~ values as low as 0.05 μg/mL against Candida albicans, outperforming fluconazole by 3- to 30-fold. These compounds leverage the pyrimidine ring’s capacity to engage in hydrogen bonding and π-π interactions with microbial enzymes. Similarly, deuterated pyrimidines targeting cyclin-dependent kinases (CDKs) demonstrate IC~50~ values in the nanomolar range, highlighting their utility in disrupting cancer cell proliferation.

The structural plasticity of pyrimidines allows for strategic substitutions that enhance drug-like properties. Suzuki–Miyaura couplings, Buchwald–Hartwig aminations, and aldol condensations have been employed to introduce aryl, amino, and carbonyl groups, respectively. Such modifications optimize pharmacokinetic profiles by adjusting solubility, metabolic stability, and target affinity. For example, 3,4,5-trimethoxyphenyl-substituted pyrimidines exhibit improved kinase inhibition due to enhanced hydrophobic interactions with ATP-binding pockets.

Position of 2-Amino-4-isopropylpyrimidine-5-carboxylic Acid in Pyrimidine Research

This compound occupies a distinctive niche due to its multifunctional substituents. The carboxylic acid group at position 5 confers water solubility and enables salt formation, while the isopropyl moiety at position 4 introduces steric bulk that may influence receptor binding. The amino group at position 2 serves as a hydrogen bond donor, a feature critical for interactions with biological targets such as enzymes or nucleic acids.

This compound’s synthesis likely involves strategies analogous to those used for related pyrimidines. For instance, the Pinner synthesis could facilitate ring formation via condensation of a β-keto ester with an amidine precursor. Subsequent functionalization might employ nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to install the isopropyl and carboxylic acid groups. Such synthetic routes align with methods described for antifungal and anticancer pyrimidine derivatives.

Research Motivations and Objectives

Current research on this compound is driven by three objectives: (1) elucidating its role in nucleotide biosynthesis, given the carboxylic acid moiety’s resemblance to orotic acid intermediates; (2) exploring its potential as a kinase inhibitor scaffold, leveraging the isopropyl group’s ability to occupy hydrophobic binding pockets; and (3) developing prodrug derivatives through esterification or amidation of the carboxylic acid function.

The compound’s structural features make it a candidate for fragment-based drug discovery. Fragment libraries increasingly incorporate pyrimidine cores due to their synthetic tractability and bioisosteric compatibility with purine-based drugs. Additionally, the amino and carboxylic acid groups provide handles for bioconjugation, enabling the creation of antibody-drug conjugates or diagnostic probes.

Contemporary Research Landscape

Recent advances in pyrimidine chemistry have expanded the toolkit for modifying this compound. Palladium-catalyzed cross-coupling reactions allow the introduction of diverse aryl and heteroaryl groups at position 4, while enzymatic resolutions can yield enantiomerically pure forms of the isopropyl substituent. Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, are being used to predict the compound’s interactions with targets like dihydrofolate reductase and thymidylate synthase.

Ongoing investigations also focus on the compound’s metabolic fate. The carboxylic acid group may undergo decarboxylation in vivo, analogous to the conversion of orotic acid to uracil monophosphate in pyrimidine biosynthesis. Understanding such transformations is crucial for optimizing bioavailability and minimizing off-target effects.

Properties

IUPAC Name

2-amino-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOOCOUQJSQPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the condensation of 2-amino-4-isopropylpyrimidine with a carboxylating agent, such as carbon dioxide, in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques, such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents at key positions (2, 4, and 5) of pyrimidine-5-carboxylic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
2-Amino-4-isopropylpyrimidine-5-carboxylic acid 2-NH₂, 4-(CH(CH₃)₂), 5-COOH C₈H₁₁N₃O₂ Moderate hydrophilicity, steric bulk N/A (Target)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH C₇H₇ClN₂O₂ Higher reactivity (Cl as leaving group)
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid 2-NH₂, 4-(pyridinyl), 5-COOH C₁₀H₈N₄O₂ Enhanced π-π interactions
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid 4-NH₂, 2-OH, 5-COOH C₅H₅N₃O₃ Increased acidity (OH group)
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 4-(CH(CH₃)₂), 2-(CH₂OCH₃), 5-COOH C₁₀H₁₆N₂O₃ Altered H-bonding (methoxymethyl)
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 2-NH₂, 4-OH, 5-COOEt C₇H₉N₃O₃ Ester improves lipophilicity
Key Observations:
  • Position 2 Modifications: Replacing the amino group (e.g., with Cl, OH, or methoxymethyl) alters reactivity and hydrogen-bonding capacity. Chlorine (in ) increases electrophilicity, favoring nucleophilic substitution , while methoxymethyl () introduces ether-based polarity .
  • Position 4 Variations : Isopropyl (target compound) provides steric hindrance, whereas pyridinyl () enhances aromatic stacking. Hydroxyl groups () increase acidity and solubility .
  • Position 5 Functionalization : Carboxylic acids (target compound, –8) offer ionizable groups critical for salt formation or binding interactions, whereas esters () improve membrane permeability .

Biological Activity

2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an amino group at the second position, an isopropyl group at the fourth position, and a carboxylic acid functional group at the fifth position of the pyrimidine ring. These structural elements contribute to its interactions with various biological targets, making it a subject of interest for further research.

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : Approximately 181.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, thereby hindering substrate binding or catalysis. Additionally, it can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways unique to bacteria, such as the methylerythritol phosphate pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some related compounds against COX-2 were reported to be comparable to well-known anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to interact with enzymes in the isoprenoid biosynthesis pathway, which is crucial for various cellular functions in bacteria but absent in mammals, making it a potential target for antibacterial drug development .

Study 1: COX Inhibition

A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that certain compounds exhibited potent COX-2 inhibition with IC50 values around 0.04 μmol/L, indicating strong anti-inflammatory potential. The presence of electron-donating groups on the pyrimidine ring enhanced this activity .

Study 2: Antimicrobial Activity

Research focused on the antimicrobial effects of pyrimidine derivatives showed that compounds containing similar functional groups to this compound displayed significant antibacterial activity against strains such as Burkholderia pseudomallei. These compounds were designed to bind effectively to the active site of target enzymes within the bacteria .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Amino-4-methylpyrimidine-5-carboxylic acidC6H7N3O2Methyl group instead of isopropylModerate COX inhibition
This compoundC8H11N3O2Isopropyl group enhancing hydrophobicityStrong potential for anti-inflammatory and antimicrobial effects
2-Amino-6-methylpyrimidine-5-carboxylic acidC6H7N3O2Methyl substitution at sixth positionLimited biological activity reported

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